8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Description
8-(3-Nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is a complex organic compound with a molecular formula of C22H17N3O3. This compound is part of the phenanthroline family, which is known for its versatile applications in coordination chemistry due to its ability to form stable complexes with various metal ions .
Properties
IUPAC Name |
8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-19-8-2-6-16-20-15-7-3-11-23-17(15)9-10-18(20)24-22(21(16)19)13-4-1-5-14(12-13)25(27)28/h1,3-5,7,9-12,22,24H,2,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKXTSIQPHIRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one typically involves multi-step organic reactions. One common method includes the nitration of a phenanthroline derivative followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
8-(3-Nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenanthroline derivatives with altered functional groups, which can exhibit different chemical and physical properties .
Scientific Research Applications
8-(3-Nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one involves its interaction with metal ions to form stable complexes. These complexes can exhibit unique photophysical properties, such as fluorescence and phosphorescence, which are exploited in various applications. The compound can also act as a chelating agent, binding to metal ions and affecting their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar chelating properties.
5-Nitro-1,10-phenanthroline: Another derivative with notable antimicrobial activity.
Uniqueness
8-(3-Nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is unique due to its specific structural features, which allow it to form highly stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from catalysis to materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
